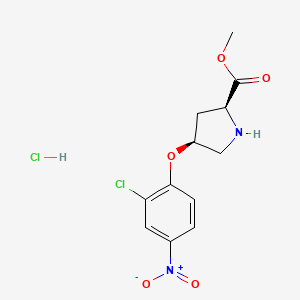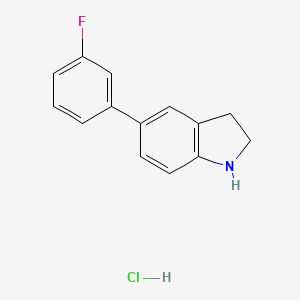
5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride
Descripción general
Descripción
The compound is a derivative of phenylhydrazine, which is a class of organic compounds that contain a phenyl ring and a hydrazine group . Phenylhydrazines are used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for “5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride” were not found, phenylhydrazines can generally be synthesized through the reaction of phenylboronic esters .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis in Medicinal Chemistry
Microwave-assisted synthesis has been explored to develop regioselective Fischer indole synthesis, particularly focusing on novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. This method, leveraging the properties of compounds similar to 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride, has demonstrated promise in medicinal chemistry, especially for antitubercular applications against Mycobacterium tuberculosis H37Rv and multi-drug-resistant M. tuberculosis (Karthikeyan et al., 2009).
Structural and Spectroscopic Analysis
Indole derivatives have been the subject of structural and spectroscopic analysis to understand their potential in various therapeutic applications. N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide is an example, synthesized and characterized using conventional techniques and crystallography, indicating the broader applicability of compounds structurally related to 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride in pharmaceutical research (Al-Ostoot et al., 2019).
Synthesis and Structure-Activity Relationship in Antituberculosis Research
The synthesis and evaluation of indole derivatives, specifically focusing on their antituberculosis activity, have been explored extensively. Compounds structurally akin to 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride have shown promise in this field. Their structure-activity relationship provides insights into designing potent antituberculosis agents, showcasing the compound's utility in disease-oriented medicinal chemistry (Karalı et al., 2007).
Antiviral Research
The exploration of indole derivatives in antiviral research has been another critical area, with studies focusing on the synthesis and biological evaluation of novel compounds. Although not directly related to 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride, the insights from these studies highlight the potential application of similar compounds in developing antiviral therapeutics (Ivashchenko et al., 2014; Ivachtchenko et al., 2015).
Propiedades
IUPAC Name |
5-(3-fluorophenyl)-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN.ClH/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14;/h1-5,8-9,16H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBIROJQEWTEIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC(=CC=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



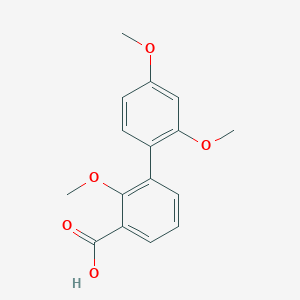
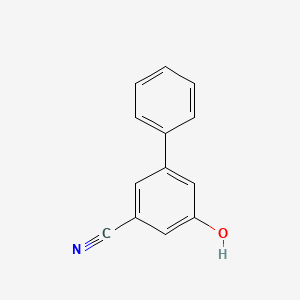
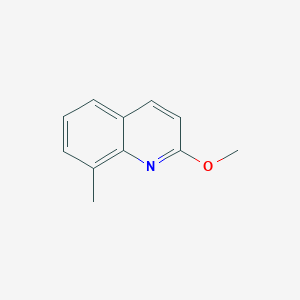
![3',5'-Dimethoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1456128.png)
![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1456129.png)
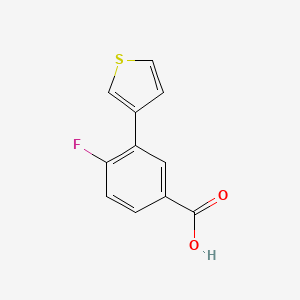
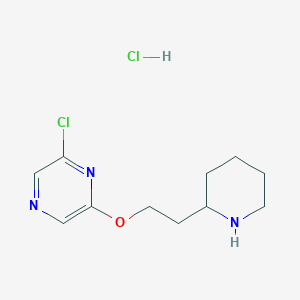

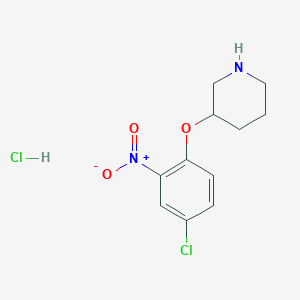
![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1456139.png)
![2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456141.png)
![N-{3-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1456142.png)
![Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456145.png)
